2-{1-[3,3-DIMETHYL-1-OXO-11-(2-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[3,3-DIMETHYL-1-OXO-11-(2-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE is a complex organic compound with a unique structure that combines multiple functional groups, including a benzodiazepine core, an indene moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3,3-DIMETHYL-1-OXO-11-(2-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazepine core, which is then functionalized to introduce the pyridine and indene groups.
Benzodiazepine Core Synthesis: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine ring. This can be achieved through the reaction of ortho-phenylenediamine with a suitable diketone under acidic conditions.
Functionalization: The benzodiazepine core is then functionalized by introducing the pyridine ring through a condensation reaction with a pyridine aldehyde.
Indene Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3,3-DIMETHYL-1-OXO-11-(2-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong acids or bases as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its benzodiazepine core suggests possible applications in the development of anxiolytic or anticonvulsant drugs.
Medicine
Medicinally, the compound could be explored for its therapeutic potential in treating various conditions, particularly those related to the central nervous system due to its benzodiazepine structure.
Industry
In industry, the compound might be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism of action of 2-{1-[3,3-DIMETHYL-1-OXO-11-(2-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE likely involves interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core suggests that it may interact with GABA receptors in the central nervous system, modulating neurotransmitter activity and exerting anxiolytic or sedative effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.
Indomethacin: An indene derivative used as a nonsteroidal anti-inflammatory drug (NSAID).
Pyridoxine: A pyridine derivative that is a form of vitamin B6.
Uniqueness
What sets 2-{1-[3,3-DIMETHYL-1-OXO-11-(2-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE apart is its combination of these three distinct moieties, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
Properties
Molecular Formula |
C31H27N3O3 |
---|---|
Molecular Weight |
489.6g/mol |
IUPAC Name |
2-[1-(9,9-dimethyl-7-oxo-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)ethylidene]indene-1,3-dione |
InChI |
InChI=1S/C31H27N3O3/c1-18(26-29(36)19-10-4-5-11-20(19)30(26)37)34-24-14-7-6-12-21(24)33-23-16-31(2,3)17-25(35)27(23)28(34)22-13-8-9-15-32-22/h4-15,28,33H,16-17H2,1-3H3 |
InChI Key |
MWZYTLSBXQUQDV-UHFFFAOYSA-N |
SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3C(C4=C(CC(CC4=O)(C)C)NC5=CC=CC=C53)C6=CC=CC=N6 |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3C(C4=C(CC(CC4=O)(C)C)NC5=CC=CC=C53)C6=CC=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.